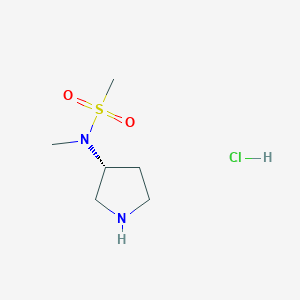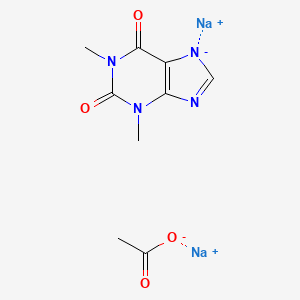
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid
Übersicht
Beschreibung
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid is a chemical compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring. This specific compound is characterized by the presence of methoxy groups at positions 2 and 7, and a carboxylic acid group at position 4 on the naphthyridine ring.
Wirkmechanismus
Target of Action
It is known that 1,8-naphthyridine derivatives, a class to which this compound belongs, often interact with dna and proteins such as topoisomerase ii .
Mode of Action
Similar 1,8-naphthyridine derivatives have been shown to intercalate with dna, forming multiple hydrogen bonds with the amino acid residues at the binding site .
Result of Action
It is known that similar compounds can have significant effects, such as anticancer activity .
Biochemische Analyse
Biochemical Properties
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with topoisomerase II, forming hydrogen bonds with amino acids such as lysine and glutamine . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the production of pro-inflammatory mediators like nitric oxide, interleukin-6, and tumor necrosis factor-alpha in LPS-induced RAW 264.7 cells . This indicates its potential anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form hydrogen bonds with DNA segments and amino acids, leading to changes in gene expression and enzyme activity . These interactions can result in the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it has a predicted boiling point of 385.2±37.0 °C, indicating its stability under certain conditions . Long-term effects on cellular function have also been observed, with potential implications for its use in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid typically involves multi-step reactions starting from simpler precursors. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields 1,8-naphthyridines in good yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid can be compared with other naphthyridine derivatives, such as:
2,7-Dimethyl-1,8-naphthyridine: Similar in structure but with methyl groups instead of methoxy groups, affecting its reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in the position and type of functional groups, leading to different chemical and biological properties.
Eigenschaften
IUPAC Name |
2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-3-6-7(11(14)15)5-9(17-2)13-10(6)12-8/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOEYVTENZLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CC(=N2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)


![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)



![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)


![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)



